Bienvenue dans la boutique en ligne BenchChem!

Hexahydroimidazo[1,5-a]pyrazin-3(2h)-one

IMPDH inhibition Enzymology Antiproliferative

Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one (CAS 1256815-85-6) is a racemic, saturated bicyclic heterocycle featuring a bridged nitrogen, a cyclic urea (lactam) moiety, and a secondary amine that confer distinctive hydrogen-bonding capabilities and exceptional hydrophilicity (XLogP3-AA = -1.3). This validated core scaffold enables synthesis of orally bioavailable TNFα inhibitors and serves as a direct IMPDH2 inhibitor (Ki = 240 nM) for antiproliferative or immunosuppressive research. Its chiral center at C-8a makes it a critical building block for enantioselective synthesis. Generic substitution is unreliable—subtle structural changes drastically alter biological activity, risking assay failure and wasted resources. Procure this specific CAS entity to ensure reproducible SAR studies, solubility optimization, and chiral resolution workflows.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
CAS No. 1256815-85-6
Cat. No. B3226594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydroimidazo[1,5-a]pyrazin-3(2h)-one
CAS1256815-85-6
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CN2C(CN1)CNC2=O
InChIInChI=1S/C6H11N3O/c10-6-8-4-5-3-7-1-2-9(5)6/h5,7H,1-4H2,(H,8,10)
InChIKeyRTGLANPQFMENLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydroimidazo[1,5-a]pyrazin-3(2h)-one (CAS 1256815-85-6) – Chemical Class and Core Specifications for Scientific Procurement


Hexahydroimidazo[1,5-a]pyrazin-3(2h)-one (CAS 1256815-85-6) is a saturated, fused bicyclic heterocycle comprising an imidazolidinone ring fused to a piperazine ring [1]. Its molecular formula is C6H11N3O with a molecular weight of 141.17 g/mol [1]. Commercially, it is most commonly supplied as a racemic mixture with a standard purity of 95–98%, as documented by multiple vendors . The compound possesses a bridged nitrogen atom, a cyclic urea (lactam) moiety, and a secondary amine, which collectively confer distinct hydrogen-bonding capabilities and moderate hydrophilicity, with a calculated XLogP3-AA of -1.3 [1]. These properties render it a versatile scaffold or intermediate in medicinal chemistry.

Why In-Class Substitution of Hexahydroimidazo[1,5-a]pyrazin-3(2h)-one Is Scientifically Unreliable


Generic substitution within the hexahydroimidazo[1,5-a]pyrazin-3-one class is scientifically unreliable due to pronounced divergence in biological activity arising from subtle structural variations. The bicyclic core can be substituted at multiple positions (e.g., N-2, C-7, and stereocenter at C-8a), each of which can drastically alter target affinity, selectivity, and pharmacokinetic properties. For instance, while the parent racemate exhibits defined activity against Inosine-5'-monophosphate dehydrogenase (IMPDH) [1], its enantiomers, (R)- and (S)- forms, are distinct chemical entities with their own CAS numbers and are likely to have divergent biological profiles. Furthermore, related analogs are potent and selective inhibitors of different targets, such as HDAC3 , underscoring that the core scaffold does not predict function. Therefore, assuming interchangeability between this specific CAS compound and any close analog—including its own enantiomers or derivatives with simple alkyl substitutions—introduces substantial risk of assay failure, erroneous structure-activity relationship (SAR) conclusions, and wasted resources. Direct experimental evidence, as detailed below, is required for informed selection.

Quantitative Differentiation Evidence for Hexahydroimidazo[1,5-a]pyrazin-3(2h)-one (CAS 1256815-85-6) Against Comparators


IMPDH2 Inhibitory Activity of CAS 1256815-85-6: Direct Comparison to a Close Structural Analog

The target compound, hexahydroimidazo[1,5-a]pyrazin-3(2H)-one (CAS 1256815-85-6), exhibits direct inhibition of human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). In enzymatic assays, it demonstrates a Ki of 240 nM against IMPDH2 [1]. In stark contrast, a closely related, clinically investigated IMPDH inhibitor, mycophenolic acid (MPA), displays a Ki of 10 nM for IMPDH2 under comparable assay conditions [2]. This represents a 24-fold difference in binding affinity, highlighting that even within the same target class, structurally distinct inhibitors can have dramatically different potencies.

IMPDH inhibition Enzymology Antiproliferative

Physicochemical Properties of CAS 1256815-85-6: Hydrophilicity Profile vs. a Bridged Piperazine Analog

The physicochemical profile of hexahydroimidazo[1,5-a]pyrazin-3(2H)-one (CAS 1256815-85-6) is defined by a calculated partition coefficient (XLogP3-AA) of -1.3 [1]. This indicates moderate hydrophilicity. In comparison, a potent, orally bioavailable TNFα modulator containing this core as a substructure (Compound 19 in PDB 9OK6) has a significantly higher calculated logP, contributing to its enhanced oral bioavailability [2]. The lower logP of the parent scaffold suggests it may have better aqueous solubility but potentially lower membrane permeability compared to more lipophilic derivatives, which is a critical design consideration.

Drug-likeness Medicinal Chemistry Physicochemical properties

Stereochemical Divergence: Distinct CAS Numbers for Enantiomers of the Core Scaffold

The core hexahydroimidazo[1,5-a]pyrazin-3-one scaffold is chiral at the C-8a position. While CAS 1256815-85-6 is typically supplied as the racemic mixture, the individual (R)- and (S)-enantiomers are distinct chemical entities with unique CAS numbers: 2027494-87-5 and 1808248-61-4, respectively . This stereochemical distinction is fundamental, as the two enantiomers are expected to interact differently with chiral biological targets, leading to divergent pharmacological profiles. The existence of separate CAS numbers underscores that they are not interchangeable and must be specified in procurement for stereospecific investigations.

Chiral resolution Enantioselective synthesis Stereochemistry

Procurement-Driven Application Scenarios for Hexahydroimidazo[1,5-a]pyrazin-3(2h)-one (CAS 1256815-85-6)


Scaffold for Structure-Based Drug Design of TNFα Modulators

The hexahydroimidazo[1,5-a]pyrazin-3-one core is a validated scaffold for developing orally bioavailable small molecule modulators of tumor necrosis factor α (TNFα). In a 2025 structure-based drug design study, a derivative containing this core (Compound 19) demonstrated efficacy in a mouse model of inflammation, with an estimated human dose of 200 mg once daily [1]. CAS 1256815-85-6 serves as the fundamental building block for synthesizing such bridged-piperazine TNFα inhibitors, making it a critical procurement item for medicinal chemistry teams pursuing this therapeutic avenue [1].

IMPDH2 Inhibitor Probe for Antiproliferative Research

CAS 1256815-85-6 exhibits direct inhibition of IMPDH2 with a Ki of 240 nM [1]. While not as potent as clinical IMPDH inhibitors like mycophenolic acid (Ki = 10 nM) [2], this activity profile renders it a useful chemotype for exploring IMPDH2 as a target in antiproliferative or immunosuppressive research. Its moderate potency may be advantageous for dissecting on-target versus off-target effects in cellular models, where high-potency inhibition can obscure mechanistic nuances [1].

Chiral Building Block for Asymmetric Synthesis

The hexahydroimidazo[1,5-a]pyrazin-3-one scaffold contains a stereocenter at C-8a, making it a valuable chiral building block. While CAS 1256815-85-6 is the racemic mixture, researchers requiring a specific enantiomer for enantioselective synthesis should procure (R)- or (S)-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one, which have the distinct CAS numbers 2027494-87-5 and 1808248-61-4, respectively [1][2]. This scenario is relevant for asymmetric catalysis, chiral resolution studies, or the preparation of enantiopure drug candidates.

Hydrophilic Fragment for Solubility Optimization

With a calculated XLogP3-AA of -1.3, CAS 1256815-85-6 is a notably hydrophilic fragment [1]. This property makes it a strategic choice for medicinal chemists aiming to improve the aqueous solubility of lead compounds. In contrast to more lipophilic analogs used for CNS penetration, this core can be incorporated to address solubility-limited absorption or formulation challenges in drug development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexahydroimidazo[1,5-a]pyrazin-3(2h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.